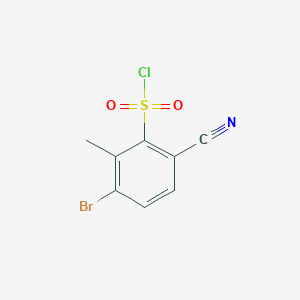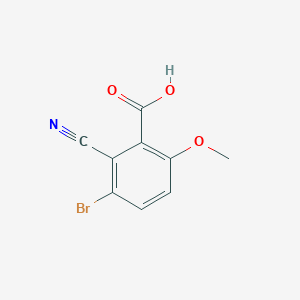
Ethyl 3-bromo-2-cyano-5-(trifluoromethyl)benzoate
Overview
Description
Ethyl 3-bromo-2-cyano-5-(trifluoromethyl)benzoate, commonly known as EBCT, is an organic compound that has been studied for its various applications in scientific research. EBCT is a colorless, odorless, crystalline solid that is soluble in organic solvents. It is a versatile compound that can be used in a variety of chemical reactions and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
EBCT has been studied for its various applications in scientific research. It has been found to have potential applications in the fields of drug delivery, cancer therapy, and gene therapy. In drug delivery, EBCT can be used as a vehicle for the delivery of drugs, allowing them to be more effectively absorbed by the body. In cancer therapy, EBCT can be used to target and destroy cancer cells while leaving healthy cells intact. In gene therapy, EBCT can be used to deliver genes to target cells, allowing them to be more effectively modified.
Mechanism of Action
EBCT functions through a mechanism known as “electron transfer.” This mechanism involves the transfer of electrons from the EBCT molecule to the target molecule, which results in a change in the structure and/or function of the target molecule. This change can lead to a variety of effects, depending on the target molecule. For example, in drug delivery, the electron transfer from EBCT to the drug molecule can increase the drug’s solubility and absorption rate.
Biochemical and Physiological Effects
EBCT has been found to have a wide range of biochemical and physiological effects. In studies on animals, EBCT has been found to reduce inflammation and pain, as well as to reduce the risk of cancer. In humans, EBCT has been found to reduce the risk of cardiovascular disease, as well as to reduce the risk of stroke. Additionally, EBCT has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EBCT in lab experiments is that it is highly stable and can be stored for long periods of time without degrading. Additionally, EBCT is relatively easy to synthesize and can be used in a variety of reactions. However, one of the main limitations of EBCT is that it is not water-soluble, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for the use of EBCT in scientific research. One potential direction is the development of new drug delivery systems that incorporate EBCT. Additionally, EBCT could be used to develop new cancer therapies that are more effective and less toxic. Furthermore, EBCT could be used to develop new gene therapies that are more efficient and have fewer side effects. Finally, EBCT could be used to develop new anti-inflammatory, anti-oxidant, and anti-cancer drugs that are more effective than existing drugs.
properties
IUPAC Name |
ethyl 3-bromo-2-cyano-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)7-3-6(11(13,14)15)4-9(12)8(7)5-16/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYCZQFKYSBNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















